molecular formula C23H28N2O3 B250025 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B250025
M. Wt: 380.5 g/mol
InChI Key: HFLHOMPXTTUKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, it has been shown to possess analgesic properties, making it a potential treatment for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. However, there are also some limitations associated with its use in lab experiments. For example, the compound may exhibit low solubility in aqueous solutions, making it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One possible direction is to further investigate its antitumor activity and potential use in cancer therapy. Additionally, studies could focus on its anti-inflammatory and analgesic properties and their potential applications in treating various inflammatory diseases and pain management. Further research could also explore the compound's pharmacokinetics and toxicity profile to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems could improve the compound's solubility and bioavailability, making it more suitable for clinical use.
In conclusion, 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound with potential applications in various fields of research. Its antitumor, anti-inflammatory, and analgesic properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases and pain management. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity profile, as well as to develop novel formulations and delivery systems.

Synthesis Methods

The synthesis of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-isopropoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid chloride in the presence of N,N-dimethylformamide. The resulting product is then treated with benzoyl chloride and sodium hydroxide to obtain the final compound.

Scientific Research Applications

4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, highlighting its potential as a treatment for various inflammatory diseases.

properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H28N2O3/c1-16(2)28-19-10-8-18(9-11-19)22(26)24-21-7-5-4-6-20(21)23(27)25-14-12-17(3)13-15-25/h4-11,16-17H,12-15H2,1-3H3,(H,24,26)

InChI Key

HFLHOMPXTTUKDO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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